Cylindrol B
Overview
Description
Cylindrol B is a bioactive compound isolated from the fungus Cylindrocarpon lucidum. It belongs to the family of bicyclic resorcinaldehyde cyclohexanone derivatives and has shown significant potential as an inhibitor of Ras farnesyl-protein transferase, an enzyme involved in the post-translational modification of the Ras protein . The molecular formula of this compound is C23H30O4, and it has a molecular weight of 370.49 g/mol .
Preparation Methods
Cylindrol B is typically isolated from the fermentation broth of Cylindrocarpon lucidum. The isolation process involves bioassay-guided separation using techniques such as Sephadex LH-20 chromatography, silica gel chromatography, and reverse-phase high-performance liquid chromatography (HPLC) . The structure of this compound is confirmed through extensive application of two-dimensional nuclear magnetic resonance (2D NMR) and X-ray crystallography .
Chemical Reactions Analysis
Cylindrol B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cylindrol B has several scientific research applications, including:
Mechanism of Action
Cylindrol B exerts its effects by inhibiting the enzyme Ras farnesyl-protein transferase. This enzyme is responsible for the farnesylation of the Ras protein, a post-translational modification necessary for the protein’s association with the cell membrane and its subsequent role in signal transduction . By inhibiting this enzyme, this compound prevents the proper functioning of the Ras protein, thereby disrupting cell signaling pathways involved in cell proliferation and transformation .
Comparison with Similar Compounds
. These compounds share a similar bicyclic resorcinaldehyde cyclohexanone structure but differ in their specific functional groups and stereochemistry. Cylindrol B is unique due to its specific inhibitory activity against Ras farnesyl-protein transferase and its potential as an anticancer agent .
Similar compounds include:
Moverastin A and B: These compounds are also members of the cylindrol family and have been studied for their role in modulating cell migration.
Ascochlorin: A related compound with a similar structure and biological activity.
This compound stands out due to its specific molecular targets and pathways involved in its mechanism of action, making it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]penta-2,4-dienyl]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-14(10-11-23(5)16(3)7-9-20(25)17(23)4)6-8-18-21(26)12-15(2)19(13-24)22(18)27/h6,10-13,16-17,26-27H,7-9H2,1-5H3/b11-10+,14-6+/t16-,17+,23+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCKKGIVKOHRLM-HBFAXEOFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C=C(C(=C2O)C=O)C)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C=C(C(=C2O)C=O)C)O)/C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347311 | |
Record name | Cylindrol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165187-16-6 | |
Record name | Cylindrol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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